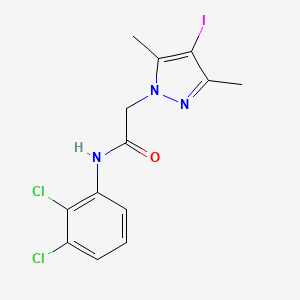![molecular formula C24H16Cl3N3O B11486847 4-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1-methyl-2-phenyl-1,5-dihydropyrrolo[3,4-c]pyrazol-3(2H)-one](/img/structure/B11486847.png)
4-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1-methyl-2-phenyl-1,5-dihydropyrrolo[3,4-c]pyrazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1-methyl-2-phenyl-1,5-dihydropyrrolo[3,4-c]pyrazol-3(2H)-one is a complex organic compound with a unique structure that includes multiple aromatic rings and a pyrazolone core
Preparation Methods
The synthesis of 4-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1-methyl-2-phenyl-1,5-dihydropyrrolo[3,4-c]pyrazol-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Aromatic substitution:
Cyclization: The final step involves cyclization to form the dihydropyrrolo[3,4-c]pyrazolone structure, often facilitated by heating and the use of strong acids or bases.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1-methyl-2-phenyl-1,5-dihydropyrrolo[3,4-c]pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1-methyl-2-phenyl-1,5-dihydropyrrolo[3,4-c]pyrazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: Its unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1-methyl-2-phenyl-1,5-dihydropyrrolo[3,4-c]pyrazol-3(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1-methyl-2-phenyl-1,5-dihydropyrrolo[3,4-c]pyrazol-3(2H)-one include other pyrazolone derivatives and chlorinated aromatic compounds. Some examples are:
4-phenyl-1,5-dihydropyrrolo[3,4-c]pyrazol-3(2H)-one: Lacks the chlorophenyl groups, making it less hydrophobic and potentially less active in certain applications.
3,4-dichlorophenylhydrazine: A simpler compound that can be used as a building block in the synthesis of more complex pyrazolones.
1-methyl-2-phenylhydrazine: Another building block that contributes to the formation of the pyrazolone core.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C24H16Cl3N3O |
|---|---|
Molecular Weight |
468.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1-methyl-2-phenylpyrrolo[3,4-c]pyrazol-3-one |
InChI |
InChI=1S/C24H16Cl3N3O/c1-28-21-14-29(18-11-12-19(26)20(27)13-18)23(15-7-9-16(25)10-8-15)22(21)24(31)30(28)17-5-3-2-4-6-17/h2-14H,1H3 |
InChI Key |
DLCSFPIPPIOMSF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N1C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]-1,3-bis(4-methylphenyl)imidazolidine](/img/structure/B11486770.png)
![2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]benzamide](/img/structure/B11486782.png)
![Propan-2-yl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11486785.png)
![N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B11486786.png)
![3-cyclohexyl-N-[1,1,1,3,3,3-hexafluoro-2-(piperidin-1-yl)propan-2-yl]propanamide](/img/structure/B11486799.png)
![2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B11486800.png)
![3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B11486803.png)
![Ethyl 1-aminobenzo[b]thieno[2,3-h][1,6]naphthyridine-2-carboxylate](/img/structure/B11486805.png)

![N-{1,1,1,3,3,3-hexafluoro-2-[(2-methoxyphenyl)amino]propan-2-yl}-2-methylpropanamide](/img/structure/B11486830.png)
![7-(4-bromophenyl)-1,3,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11486832.png)
![2-(4-Bromophenyl)-4-[(4-chlorophenoxy)methyl]-1,3-dioxolane](/img/structure/B11486838.png)
![3-(5-bromofuran-2-yl)-N-[(2-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486840.png)
![2-[(naphthalen-2-yloxy)methyl]-1-undecyl-1H-benzimidazole](/img/structure/B11486845.png)
